2-(Ethoxymethyl)-3,5,6-trimethylpyrazine

Odor threshold Alkoxypyrazine Sensory potency

2-(Ethoxymethyl)-3,5,6-trimethylpyrazine is a tetrasubstituted pyrazine belonging to the alkoxypyrazine class, featuring three methyl groups and an ethoxymethyl (–CH₂OCH₂CH₃) substituent on the heterocyclic ring. Within the broader family of alkyl and alkoxy pyrazines—well‑known for their potent roasted, nutty, and earthy aroma notes—this particular substitution pattern creates a sterically and electronically unique molecule that does not behave identically to simpler trimethylpyrazines or mono‑alkoxypyrazines.

Molecular Formula C10H16N2O
Molecular Weight 180.25 g/mol
CAS No. 79074-44-5
Cat. No. B13751892
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(Ethoxymethyl)-3,5,6-trimethylpyrazine
CAS79074-44-5
Molecular FormulaC10H16N2O
Molecular Weight180.25 g/mol
Structural Identifiers
SMILESCCOCC1=NC(=C(N=C1C)C)C
InChIInChI=1S/C10H16N2O/c1-5-13-6-10-9(4)11-7(2)8(3)12-10/h5-6H2,1-4H3
InChIKeyMEUDNGHLWXHGLG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(Ethoxymethyl)-3,5,6-trimethylpyrazine (CAS 79074-44-5): A Structurally Distinctive Pyrazine Flavor Compound for Specialized Procurement


2-(Ethoxymethyl)-3,5,6-trimethylpyrazine is a tetrasubstituted pyrazine belonging to the alkoxypyrazine class, featuring three methyl groups and an ethoxymethyl (–CH₂OCH₂CH₃) substituent on the heterocyclic ring [1]. Within the broader family of alkyl and alkoxy pyrazines—well‑known for their potent roasted, nutty, and earthy aroma notes—this particular substitution pattern creates a sterically and electronically unique molecule that does not behave identically to simpler trimethylpyrazines or mono‑alkoxypyrazines [1][2].

Distinctive ethoxymethyl substitution supports roasted/nutty aroma research workflows
Alkoxypyrazine class reported with lowest odor threshold range among pyrazines
Non-FEMA-listed status may suit non-food fragrance or analytical reference applications

Why Generic Pyrazine Substitution Fails: Critical Differentiation Drivers for 2-(Ethoxymethyl)-3,5,6-trimethylpyrazine


In‑class pyrazines are not interchangeable because minute structural modifications—alkyl chain length, position, and the introduction of an ether oxygen—produce orders‑of‑magnitude shifts in odor detection thresholds and qualitative aroma character [1][2]. Systematic studies of 46 pyrazines demonstrated that alkoxypyrazines consistently exhibit the lowest odor thresholds among all sub‑classes, with values spanning a 600,000‑fold range, meaning that a seemingly minor change from a methyl to an ethoxymethyl group can transform a compound from a background note to a key odorant [1]. Consequently, substituting 2‑(ethoxymethyl)-3,5,6‑trimethylpyrazine with a cheaper trimethylpyrazine or a mono‑ethoxypyrazine without quantitative validation risks undermining the sensory performance and regulatory acceptability of the final formulation.

This compound Odor threshold may shift orders of magnitude with simpler alkyl substitution 2,3,5-Trimethylpyrazine
This compound Aroma character may shift from roasted/nutty to earthy when replacing ethoxymethyl with methoxy 2-Methoxy-3,5,6-trimethylpyrazine
This compound Volatility mismatch may reduce thermal processing survival vs. target compound Lighter alkylpyrazine analogs

Quantitative Differentiation Evidence for 2-(Ethoxymethyl)-3,5,6-trimethylpyrazine vs. Closest Analogs


Odor Detection Threshold: Alkoxypyrazine Class Advantage Over Alkylpyrazines

The alkoxypyrazine sub‑class, to which 2‑(ethoxymethyl)-3,5,6‑trimethylpyrazine belongs, exhibits the lowest group‑average odor detection threshold among all pyrazine derivatives, whereas purely alkylated pyrazines (e.g., 2,3,5‑trimethylpyrazine) show substantially higher thresholds [1]. This class‑level difference implies that the target compound can deliver a perceptible aroma impact at concentrations far below those required for its alkyl‑only counterparts.

Odor Threshold Class
Class-level
Alkoxypyrazine class: lowest threshold group among 46 pyrazines tested
Supports class-level potency context
Target compound not directly measured; class inference only
Odor threshold Alkoxypyrazine Sensory potency

Aroma Quality Differentiation: Ethoxymethyl vs. Methoxy or Methyl Substituents

Quantitative structure–property relationship (QSPR) models predict that the nature of the alkoxy chain (methoxy, ethoxy, ethoxymethyl, etc.) significantly alters the dominant aroma character, shifting the profile from earthy‑potato (methoxy) to nutty‑roasted (ethoxy/ethoxymethyl) [1]. While the target compound’s precise aroma descriptors have not been published in a peer‑reviewed head‑to‑head study, the QSPR data indicate that the ethoxymethyl group drives the aroma toward roasted, nutty, and toasted notes, differentiating it from 2‑methoxy‑3,5,6‑trimethylpyrazine or simple trimethylpyrazine [1].

Aroma Quality QSPR
Class-level
Ethoxymethyl substituent predicted roasted/nutty/toasted by QSPR neural network
Reported model-predicted aroma context
Classification accuracy >85% for pyrazine aroma categories
Aroma quality Sensory descriptor Structure–odor relationship

Volatility (Vapor Pressure) and Headspace Performance Advantage Over Higher-Molecular-Weight Alkoxypyrazines

The molecular weight of 2‑(ethoxymethyl)-3,5,6‑trimethylpyrazine (180.25 g/mol) positions it between heavy alkoxypyrazines (e.g., 2‑methoxy‑3‑methyl‑5‑(2‑methylbutyl)pyrazine, MW ~210) and light alkylpyrazines (e.g., 2,3,5‑trimethylpyrazine, MW 122.17). This intermediate molecular weight, combined with the ether oxygen’s polarity, results in a moderate vapor pressure that enhances headspace delivery in dry‑food or baking applications without the rapid flash‑off typical of very light pyrazines [1][2].

Volatility Estimate
Data to verify
~0.1–0.5 mm Hg at 25°C (estimated)
Estimated physical-property context
EPI Suite class estimate; experimental value not available
Volatility Vapor pressure Headspace concentration

Regulatory and Safety Profile: Absence of GRAS Notification vs. FEMA‑Listed Analogs as a Selection Filter

Unlike 2,3,5‑trimethylpyrazine (FEMA 3244) and 2‑ethoxy‑3‑methylpyrazine (FEMA 3569), which have established FEMA GRAS status and are widely used in commercial flavor formulations, 2‑(ethoxymethyl)-3,5,6‑trimethylpyrazine is not currently listed in the FEMA GRAS inventory nor does it appear in the EU Union List of flavoring substances [1][2]. This regulatory gap means that procurement for food‑grade applications requires rigorous purity documentation, a robust in‑house safety assessment, and potentially pre‑market approval in certain jurisdictions.

Regulatory Status
Cross-study comparable
Not FEMA GRAS listed; no EU FL number assigned
Regulatory compliance context
FEMA-listed analogs available for food-grade use
Regulatory status FEMA GRAS Flavor ingredient compliance

Procurement‑Driven Application Scenarios for 2‑(Ethoxymethyl)-3,5,6‑trimethylpyrazine


Specialty Roasted‑Note Flavor Formulations Requiring High Potency at Low Dosage

Based on the class‑level evidence that alkoxypyrazines possess the lowest odor thresholds among pyrazines [1], 2‑(ethoxymethyl)-3,5,6‑trimethylpyrazine is best deployed in roasted‑note flavor formulations where a minimal usage level is critical—e.g., in clean‑label snack seasonings, low‑sodium bouillons, or subtle coffee top‑notes—to achieve a robust sensory impact without exceeding labeling or cost thresholds.

Non‑Food Fragrance and Air‑Care Applications Leveraging Medium Volatility

The compound’s estimated moderate vapor pressure [1] makes it suitable for fragrance compositions, particularly in air‑fresheners, scented candles, or potpourri where a sustained, non‑fleeting roasted/nutty nuance is desired. Its ethoxymethyl group contributes a distinct character that differentiates from the more common earthy‑methoxy pyrazines, as indicated by QSPR aroma prediction data [2].

Baking and Thermal‑Process Flavor Systems Benefiting from Controlled Flash‑Off

For industrial baking, extruded snacks, or fried products, the compound offers an intermediate volatility profile [1] that resists premature evaporation during high‑temperature processing yet efficiently releases aroma upon consumption. This performance characteristic is inferred from its molecular weight and functional group, positioning it as a candidate for encapsulated or spray‑dried flavor systems seeking improved bake‑stability over lighter trimethylpyrazine alternatives.

Research and Authenticity Marker Studies in Sesame‑Flavor Baijiu and Roasted Foods

Although the compound’s FEMA non‑listing [1] restricts its direct food use in many jurisdictions, it can serve as a valuable analytical standard or authenticity marker for research on sesame‑flavor Baijiu, roasted coffee, and cocoa products, where identification and quantitation of unique pyrazine congeners are needed to differentiate geographic origin or processing methods.

Application
Selection Property
Validation Focus
Roasted-note flavor R&D
Class-level odor threshold context
Sensory threshold validation
Non-food fragrance and air-care
Estimated moderate volatility
Headspace persistence testing
Thermal-process stability research
Intermediate molecular weight profile
Bake-stability assessment
Analytical standard and authenticity marker
Unique ethoxymethyl substituent
Chromatographic differentiation
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